molecular formula C12H11NO2S B1609449 [1,1'-Biphenyl]-4-sulfonamide CAS No. 4371-23-7

[1,1'-Biphenyl]-4-sulfonamide

Cat. No.: B1609449
CAS No.: 4371-23-7
M. Wt: 233.29 g/mol
InChI Key: JVFCCRJSBNUDDU-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-sulfonamide is an organic compound characterized by the presence of a biphenyl core with a sulfonamide group attached to one of the phenyl rings. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

The primary target of [1,1’-Biphenyl]-4-sulfonamide is the Programmed Death-1 (PD-1) receptor . PD-1 is a protein on the surface of cells that has a significant role in suppressing the immune system’s response, preventing it from attacking the body’s own cells .

Mode of Action

[1,1’-Biphenyl]-4-sulfonamide interacts with its target, the PD-1 receptor, by inhibiting the interaction between PD-1 and its ligand, PD-L1 . This interaction normally suppresses T-cell activity, which is a crucial part of the immune response . By blocking this interaction, [1,1’-Biphenyl]-4-sulfonamide can potentially enhance the immune system’s ability to attack cancer cells .

Biochemical Pathways

The biochemical pathways affected by [1,1’-Biphenyl]-4-sulfonamide are primarily related to the immune response. By inhibiting the PD-1/PD-L1 interaction, the compound can potentially enhance the immune system’s ability to attack cancer cells . .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability and overall effectiveness

Result of Action

The molecular and cellular effects of [1,1’-Biphenyl]-4-sulfonamide’s action are primarily related to its potential ability to enhance the immune system’s response to cancer cells . By blocking the PD-1/PD-L1 interaction, the compound may enable T-cells to more effectively attack cancer cells . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [1,1’-Biphenyl]-4-sulfonamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and how effectively it interacts with its target . Understanding these factors is crucial for optimizing the use of [1,1’-Biphenyl]-4-sulfonamide in a therapeutic context.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-sulfonamide typically involves the sulfonation of biphenyl followed by the introduction of the sulfonamide group. One common method is the reaction of biphenyl with chlorosulfonic acid to form biphenyl-4-sulfonyl chloride, which is then reacted with ammonia or an amine to yield [1,1’-Biphenyl]-4-sulfonamide.

Industrial Production Methods: In industrial settings, the production of [1,1’-Biphenyl]-4-sulfonamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Types of Reactions:

    Oxidation: [1,1’-Biphenyl]-4-sulfonamide can undergo oxidation reactions, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group, altering the compound’s properties.

    Substitution: The sulfonamide group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be employed, depending on the desired substitution product.

Major Products:

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Amines.

    Substitution: Compounds with different functional groups replacing the sulfonamide group.

Scientific Research Applications

Chemistry: [1,1’-Biphenyl]-4-sulfonamide is used as a building block in the synthesis of more complex organic molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: In biological research, [1,1’-Biphenyl]-4-sulfonamide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.

Medicine: The compound’s potential as a pharmaceutical agent is explored due to its ability to modulate biological pathways. It is investigated for its therapeutic effects in various diseases.

Industry: In industrial applications, [1,1’-Biphenyl]-4-sulfonamide is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Comparison with Similar Compounds

    Biphenyl: Lacks the sulfonamide group, making it less reactive in certain chemical reactions.

    Biphenyl-4-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group, leading to different chemical properties and reactivity.

    Biphenyl-4-amine: Has an amine group instead of a sulfonamide group, resulting in different biological and chemical behavior.

Uniqueness: [1,1’-Biphenyl]-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific reactivity and interaction capabilities. This makes it a versatile compound with applications across various fields, distinguishing it from other biphenyl derivatives.

Properties

IUPAC Name

4-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFCCRJSBNUDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407544
Record name 4-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4371-23-7
Record name 4-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5.2.3 4-biphenylsulfonamide was prepared according to the procedure for thiophene-2-sulfonamide YG1-030 except using 4-biphenylsulfonyl chloride, which afforded the title compound 642.2 mg (90.6%) as a white solid, m.p.: 223-225° C.
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Synthesis routes and methods II

Procedure details

4-biphenylsulfonamide was prepared according to the procedure for thiophene-2-sulfonamide YG1-030 except using 4-biphenylsulfonyl chloride, which afforded the title compound 642.2 mg (90.6%) as a white solid, m.p.: 223-225° C.
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Yield
90.6%

Synthesis routes and methods III

Procedure details

Using preparation method 2, 4-bromobenzenesulfonamide (472 mg, 2 mmol) was reacted with phenylboronic acid (268 mg, 2.2 mmol). Purification by washing with hot toluene followed by filtration gave 4-phenylbenzenesulfonamide as an off-white crystalline solid (264 mg, 55%). NMR 1H (ppm, CDCl3): 7.87 (d, J3=8.6 Hz, 2H), 7.83 (d, J3=8.7 Hz, 2H), 7.70 (d, J3=7.2 Hz, 2H), 7.48 (t, J3=7.3 Hz), 7.40 (t, J3=7.1 Hz, 1H).
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472 mg
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268 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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